Solid-State Conformation: Ala-Asp vs. Glu-Asp
X-ray crystallographic analysis directly comparing Ala-Asp and the structurally related dipeptide Glu-Asp reveals a distinct conformational divergence in the solid state [1]. While both molecules adopt a trans peptide linkage, the measured ω torsion angle is -175.9° for Ala-Asp and 174.3° for Glu-Asp, indicating a quantifiable difference in molecular geometry that could affect packing, intermolecular interactions, and recognition by enzymes or receptors [1].
| Evidence Dimension | Peptide ω Torsion Angle (Solid State) |
|---|---|
| Target Compound Data | -175.9° |
| Comparator Or Baseline | α-L-glutamyl-L-aspartic acid (Glu-Asp): 174.3° |
| Quantified Difference | Difference of 9.8° in the ω torsion angle |
| Conditions | Single-crystal X-ray diffraction; orthorhombic space group P2(1)2(1)2(1) |
Why This Matters
This difference in solid-state conformation is critical for applications in structural biology, such as co-crystallization studies or molecular modeling, where precise atomic coordinates are required for accurate interpretation of binding or catalytic mechanisms.
- [1] Gorbitz, C. H. (1987). Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid. Acta Crystallographica Section C: Crystal Structure Communications, 43(5), 971-974. View Source
